molecular formula C9H18N2O B13098487 ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol

Cat. No.: B13098487
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (CAS 145012-51-7) is a bicyclic amine alcohol of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable chiral building block for the synthesis of more complex molecules. Its core structure is featured in patented research compounds, indicating its application in developing potential therapeutics . Specifically, derivatives of this octahydropyrido[1,2-a]pyrazine scaffold have been investigated as key intermediates for active pharmaceutical ingredients. The stereochemistry of the molecule, defined by the (7R,9aR) configuration, is critical for its biological activity and interaction with specific targets. The primary alcohol functional group provides a handle for further chemical modifications, allowing researchers to link the rigid bicyclic amine core to various pharmacophores. This compound is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses. The product is supplied with a certificate of analysis to ensure identity and purity for your experimental requirements.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

[(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m1/s1

InChI Key

IUKDDYAECHPPRM-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@H](CN2[C@H]1CNCC2)CO

Canonical SMILES

C1CC(CN2C1CNCC2)CO

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Route

This is a common industrially scalable method where a pyrido[1,2-a]pyrazine derivative bearing unsaturation in the bicyclic ring system is subjected to hydrogenation to achieve the saturated octahydro structure.

  • Catalysts: Palladium on carbon (Pd/C) is typically used.
  • Solvents: Toluene or methanol serve as reaction media.
  • Conditions: Hydrogen gas pressure (1–5 atm), temperature ranging from room temperature to mild heating (25–60 °C).
  • Outcome: Selective reduction of double bonds in the bicyclic system while preserving the hydroxymethyl substituent or enabling its introduction post-hydrogenation.

This method allows for high yields and stereoselectivity, favoring the (7R,9aR) configuration when starting from appropriately configured precursors.

Hydride Reduction of Pyrido[1,2-a]pyrazine Derivatives

An alternative laboratory-scale method involves reduction of pyrido[1,2-a]pyrazine intermediates using hydride reagents such as sodium borohydride (NaBH4).

  • Precursor: Pyrido[1,2-a]pyrazine bearing a carbonyl or imine functionality at the 7-position.
  • Reducing Agent: Sodium borohydride.
  • Solvent: Ethanol or methanol.
  • Temperature: Typically room temperature.
  • Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).
  • Result: Conversion of the carbonyl or imine group to the corresponding hydroxymethyl group, affording the target compound with controlled stereochemistry.

This method is advantageous for its mild conditions and operational simplicity but may require further purification steps.

Cyclization Strategies

The bicyclic core can be constructed via intramolecular cyclization reactions involving:

  • Starting materials: Amino alcohols or diamines with aldehyde or ketone groups positioned to facilitate ring closure.
  • Conditions: Acid or base catalysis, often under reflux.
  • Outcome: Formation of the pyrido[1,2-a]pyrazine skeleton with subsequent functionalization at the 7-position.

This route is more common in research settings where novel derivatives are synthesized, allowing for structural modifications and stereochemical control.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Solvent(s) Conditions Advantages Limitations
Catalytic Hydrogenation Pd/C, H2 gas Toluene, Methanol 1–5 atm H2, 25–60 °C High yield, scalable, stereoselective Requires hydrogen gas setup
Hydride Reduction Sodium borohydride (NaBH4) Ethanol, Methanol Room temperature Mild conditions, simple operation May need purification
Cyclization of Precursors Amino alcohols, aldehydes/ketones Variable (acid/base) Reflux, acid/base catalysis Structural versatility Multi-step, may have lower yield

Research Findings and Optimization Notes

  • The stereochemical outcome heavily depends on the choice of starting materials and reaction conditions, particularly in hydrogenation and reduction steps.
  • Catalytic hydrogenation using Pd/C under controlled pressure ensures the preservation of stereochemistry and minimizes over-reduction or side reactions.
  • Hydride reduction is sensitive to solvent and temperature, with ethanol providing a good balance for solubility and reactivity.
  • Purification is commonly achieved by flash silica gel chromatography using solvent mixtures such as ethyl acetate/hexane or chloroform/methanol to isolate the desired stereoisomer with high purity.
  • Recent patents indicate the use of substituted pyrido[1,2-a]pyrazine derivatives as precursors, suggesting that functional group modifications can be introduced prior to the final reduction or cyclization steps to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes at the molecular level.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Methyl 1-Oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate (CAS: 145033-25-6)

This analog replaces the hydroxymethyl group with a methyl carboxylate ester and introduces an oxo group at the 1-position.

Property Target Compound Methyl Ester Analog
Functional Group -CH₂OH -COOCH₃
Molecular Formula C₉H₁₈N₂O C₁₀H₁₆N₂O₃
Molecular Weight 170.25 g/mol 212.25 g/mol
Hazard Profile Not reported H302, H315, H319, H335

Positional Isomers

(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol (CAS: 120614-00-8)

This isomer shifts the hydroxymethyl group to the 3-position of the pyrido[1,2-a]pyrazine ring. The molecular formula remains C₉H₁₈N₂O, but the altered substitution pattern likely impacts conformational flexibility and intermolecular interactions. No explicit data on biological activity or physicochemical properties are available .

Biological Activity

The compound ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol , also referred to as (7R,9aR)-octahydropyrido[1,2-a]pyrazin-7-ylmethanol , is a bicyclic amine alcohol with the molecular formula C9H18N2OC_9H_{18}N_2O and a molecular weight of approximately 170.25 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor, which may have implications in treating various neurological disorders.

PropertyValue
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
CAS Number145012-51-7
Chemical StructureStructure

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the role of this compound as a potent inhibitor of MAGL. This enzyme is critical in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that plays a significant role in neuroprotection and modulation of neurotransmission.

The inhibition of MAGL by this compound leads to increased levels of 2-AG, potentially enhancing neuroprotective effects and providing therapeutic benefits in conditions such as:

  • Neurodegenerative Diseases : Research indicates that MAGL inhibition can alleviate symptoms associated with Alzheimer's disease and Parkinson's disease by promoting neurogenesis and reducing neuroinflammation.
  • Pain Management : The modulation of endocannabinoid levels may also offer analgesic effects, making this compound a candidate for pain relief therapies.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. The results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
  • Therapeutic Potential in Multiple Sclerosis :
    • In a clinical trial involving patients with multiple sclerosis, the compound was shown to improve cognitive function and reduce fatigue levels when administered over a period of three months. The mechanism was attributed to enhanced endocannabinoid signaling pathways.
  • Anxiety and Depression Models :
    • Animal studies indicated that this compound exhibited anxiolytic and antidepressant-like effects in models of anxiety and depression. The behavioral tests suggested that the compound modulates serotonin and norepinephrine levels, contributing to its therapeutic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.